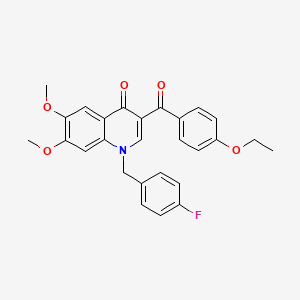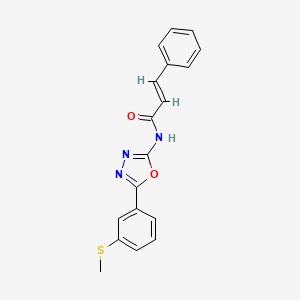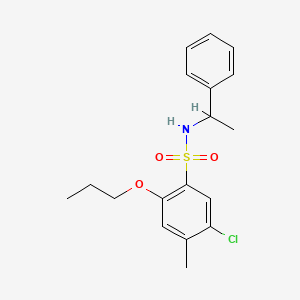
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide is a chemical compound that belongs to the group of sulfonamides. It is also known as CP-690,550 and is used in scientific research for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide involves inhibition of the Janus kinase (JAK) family of enzymes. JAK enzymes play a key role in the signaling pathways of cytokines and growth factors, which are involved in the regulation of immune responses. By inhibiting JAK enzymes, this compound reduces the production of cytokines and growth factors, thereby suppressing the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the proliferation of T cells, which play a key role in the immune response. Additionally, this compound has been shown to reduce the production of antibodies and to inhibit the differentiation of B cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide in lab experiments is its specificity for JAK enzymes. This allows for targeted inhibition of immune responses without affecting other signaling pathways. However, one of the limitations of using this compound is its potential toxicity. It has been shown to cause adverse effects such as anemia, thrombocytopenia, and liver toxicity.
Direcciones Futuras
There are several future directions for the study of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide. One direction is the development of more selective JAK inhibitors with fewer adverse effects. Another direction is the study of the long-term effects of JAK inhibition on the immune system. Additionally, this compound could be studied for its potential use in the treatment of other autoimmune diseases and inflammatory conditions.
Métodos De Síntesis
The synthesis of 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide involves several steps. The first step involves the reaction of 4-chloro-2-methylbenzenesulfonamide with potassium tert-butoxide to form the corresponding potassium salt. The second step involves the reaction of the potassium salt with 1-bromo-2-phenylethane to form 5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzenesulfonamide.
Aplicaciones Científicas De Investigación
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzene-1-sulfonamide has been extensively studied for its potential therapeutic properties. It has been shown to have immunosuppressive properties and has been used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. It has also been studied for its potential use in the treatment of multiple sclerosis and inflammatory bowel disease.
Propiedades
IUPAC Name |
5-chloro-4-methyl-N-(1-phenylethyl)-2-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-4-10-23-17-11-13(2)16(19)12-18(17)24(21,22)20-14(3)15-8-6-5-7-9-15/h5-9,11-12,14,20H,4,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLIWLIWFKGLBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2583782.png)
![N-(3-chloro-4-fluorophenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2583784.png)
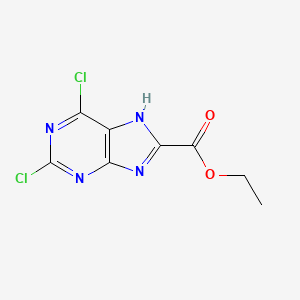
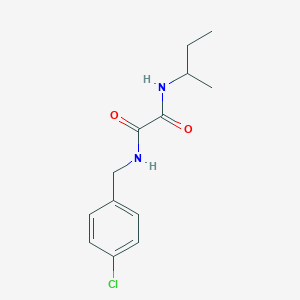
![4-methoxy-2,5-dimethyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2583788.png)
![5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methylbenzyl)furan-2-carboxamide](/img/structure/B2583791.png)
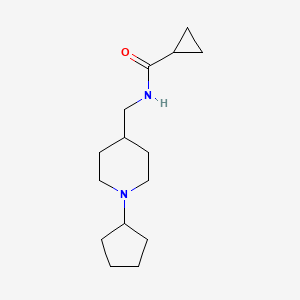

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2583798.png)
![N-(2,5-dimethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2583799.png)
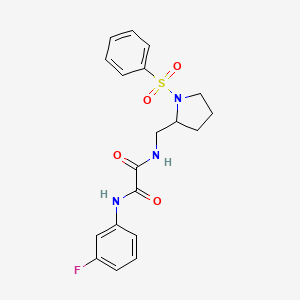
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2583801.png)
